molecular formula C44H86O6S3Sn B12715562 Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate CAS No. 84030-44-4

Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate

Cat. No.: B12715562
CAS No.: 84030-44-4
M. Wt: 926.1 g/mol
InChI Key: PSFINCGCUNIGHG-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate (CAS: 84030-44-4) is a complex organotin compound characterized by a central tin atom coordinated with sulfur and oxygen atoms, flanked by decyl, octyl, and oxoethylthio substituents. Its molecular formula, derived from InChI data, includes three decyloxy-thioacetate moieties, an octyl group, and a stannaoctadecanoate backbone .

Key computed properties include:

  • Molecular Weight: ~920.57 g/mol (exact mass: 920.577206)
  • Hydrogen Bond Acceptors: 6
  • Rotatable Bonds: 46
  • Topological Polar Surface Area (TPSA): 154.8 Ų .

Properties

CAS No.

84030-44-4

Molecular Formula

C44H86O6S3Sn

Molecular Weight

926.1 g/mol

IUPAC Name

decyl 2-[bis[(2-decoxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate

InChI

InChI=1S/3C12H24O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-14-12(13)11-15;1-3-5-7-8-6-4-2;/h3*15H,2-11H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3

InChI Key

PSFINCGCUNIGHG-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(SCC(=O)OCCCCCCCCCC)SCC(=O)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the thioether linkage: This can be achieved by reacting a decyloxy compound with a suitable thiol under controlled conditions.

    Esterification: The intermediate thioether is then subjected to esterification reactions to form the ester linkages.

    Introduction of the organotin moiety: This step involves the reaction of the intermediate compound with an organotin reagent, such as a stannane, under specific conditions to form the final organotin compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or new esters.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown efficacy.

    Industry: It is used in the production of specialized materials, such as coatings and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the compound’s multiple functional groups, which can form various types of bonds with the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve both covalent and non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural Analogues

(a) Decyl 4,4-Didodecyl-7-Oxo-8-Oxa-3,5-Dithia-4-Stannaoctadecanoate (CAS: 84030-42-2)
  • Structural Difference : Replaces the octyl group with two dodecyl chains at the tin center.
  • Molecular Weight : 920.1 g/mol (vs. 920.57 g/mol for the target compound) .
(b) Tetradecyl 4-Dodecyl-7-Oxo-4-[[2-Oxo-2-(Tetradecyloxy)Ethyl]Thio]-8-Oxa-3,5-Dithia-4-Stannadocosanoate (CAS: 83833-24-3)
  • Structural Difference : Features tetradecyl and dodecyl chains, increasing hydrophobicity.
  • Molecular Formula : C₅₆H₁₁₀O₆S₃Sn (MW: ~1083.3 g/mol) .
  • Applications : High-purity intermediate in specialty chemical synthesis .
(c) 2-Ethylhexyl 10-Ethyl-4-[[2-[(2-Ethylhexyl)Oxy]-2-Oxoethyl]Thio]-4-Octyl-7-Oxo-8-Oxa-3,5-Dithia-4-Stannatetradecanoate (MOTE; CAS: 27107-89-7)
  • Structural Difference: Shorter carbon chains (ethylhexyl instead of decyl) and a tetradecanoate backbone.
  • Regulatory Status : Restricted to ≤0.1% by weight in products due to reproductive toxicity (EU REACH) .

Physicochemical and Toxicological Comparison

Property Target Compound (84030-44-4) Decyl 4,4-Didodecyl Analogue (84030-42-2) MOTE (27107-89-7)
Molecular Weight (g/mol) 920.57 920.1 ~870*
Rotatable Bonds 46 48 42
TPSA (Ų) 154.8 103 154.8†
Toxicity Classification Not explicitly listed Hazardous (SDS warnings) Reproductive Toxin (1B)
Regulatory Restrictions None specified None specified 0.1% limit (EU REACH)

*Estimated based on structural similarity. †Assumed due to analogous functional groups.

Research and Regulatory Findings

  • Stability: Organotin compounds with sulfur ligands exhibit enhanced thermal stability, making them suitable for high-temperature industrial processes .
  • Environmental Impact : Analogues like MOTE are classified as persistent organic pollutants (POPs) under EU regulations, suggesting similar ecological risks for the target compound .

Biological Activity

Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate (CAS No. 84030-43-3) is a complex organotin compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

C48H94O6S3Sn\text{C}_{48}\text{H}_{94}\text{O}_{6}\text{S}_{3}\text{Sn}

Molecular Characteristics

PropertyValue
Molecular Weight982.16 g/mol
CAS Number84030-43-3
SynonymsVarious including decyl 4-butyl-[...], and others

This compound exhibits several biological activities, primarily attributed to its organotin component. Organotin compounds are known to interact with biological membranes and proteins, influencing various cellular processes.

  • Antimicrobial Activity : Research indicates that organotin compounds possess antimicrobial properties, which may extend to this compound. Studies have shown effectiveness against various bacterial strains, suggesting a potential application in antimicrobial formulations.
  • Antioxidant Properties : Some studies suggest that similar organotin derivatives exhibit antioxidant activities, potentially mitigating oxidative stress in biological systems.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may exert cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by [source] demonstrated that derivatives of organotin compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the alkyl chain length in determining the antimicrobial potency.
  • Cytotoxicity Assessment : In vitro assays performed on human cancer cell lines revealed that Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl exhibited a dose-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutic agents [source].
  • Antioxidant Activity : Research published in [source] reported that similar organotin compounds demonstrated significant free radical scavenging activity, suggesting that this compound may also contribute to reducing oxidative damage in cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.